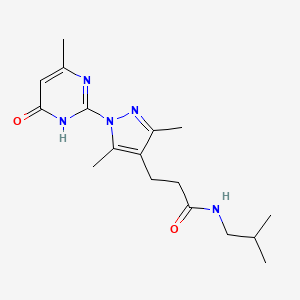

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

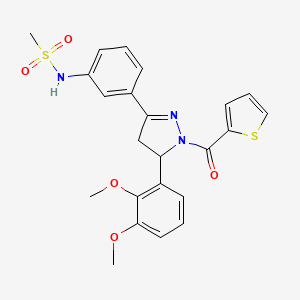

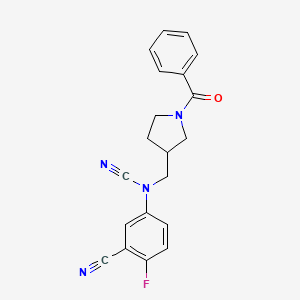

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine, also known as DMNPY, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agricultural science, and material science. DMNPY is a pyrimidine derivative that has a nitro group and a phenoxy group attached to its structure, making it a unique compound with various properties.

Applications De Recherche Scientifique

Hydrogen Bonding and Crystal Structures

Research into nitropyrimidine analogues, such as 2-amino-4,6-dimethoxy-5-nitropyrimidine, has revealed how these molecules can form hydrogen-bonded sheets and exhibit pi-stacking interactions, contributing to our understanding of molecular assembly and the design of molecular electronic devices. This knowledge can aid in the development of new materials with tailored properties (Glidewell et al., 2003).

Catalytic Oxidation

The study of catalyzed oxidation of amines, including primary and secondary amines, with hydrogen peroxide, opens avenues for the synthesis of nitrones, oximes, and azoxy compounds from amine substrates. Such reactions are crucial for creating intermediates used in various industrial and pharmaceutical applications (Yamazaki, 1997).

Molecular Electronics

Compounds containing nitroamine groups have demonstrated significant potential in molecular electronics. For example, molecules with a nitroamine redox center have been used in electronic devices to achieve negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in developing new electronic devices (Chen et al., 1999).

Directed Evolution for Catalytic Efficiency

The directed evolution of enzymes to enhance their catalytic efficiency towards nitrogen heterocycle substrates demonstrates the potential for biosynthesizing azoxy compounds, including those derived from aminopyrimidine compounds. This approach could be significant for producing industrially relevant compounds through biotechnological means (Xu et al., 2022).

Propriétés

IUPAC Name |

6-(2,5-dimethylphenoxy)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-7-3-4-8(2)9(5-7)19-12-10(16(17)18)11(13)14-6-15-12/h3-6H,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHBPHWBJAFIJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2710625.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2710629.png)

![2-methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol](/img/structure/B2710634.png)

![N-benzyl-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710636.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2710637.png)